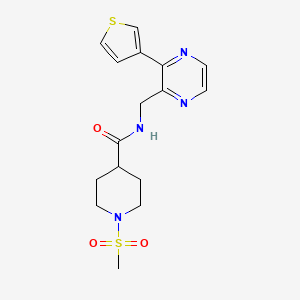
5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide is a chemical compound . It has been mentioned in the context of research on the neuronal adenosine receptor type 2A .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of pyrazole derivatives have been synthesized using various methods, including 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking, and molecular dynamics simulation studies . The structure of these synthesized compounds was elucidated using IR, MS, 1H-NMR, and 13C-NMR spectroscopy .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. For instance, the compound 5-amino-3-((4-fluorophenyl)amino)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide has been reported to have hydrogen bond interaction with Tyr158 and hydrophobic interactions with several other amino acids .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide, focusing on six unique applications:
Anticancer Activity
5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide has shown promising anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. This compound interferes with cell cycle progression and induces apoptosis, making it a potential candidate for cancer therapy .
Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various in vitro and in vivo models. This makes it a valuable molecule for developing treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .
Antimicrobial Activity
Research has indicated that 5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide possesses antimicrobial properties. It has been effective against a range of bacterial and fungal pathogens, suggesting its potential use in developing new antimicrobial agents to combat resistant strains .
Neuroprotective Effects
This compound has shown neuroprotective effects in various models of neurodegenerative diseases. It helps in reducing oxidative stress and neuronal damage, which are common features in conditions like Alzheimer’s and Parkinson’s diseases. This highlights its potential in developing neuroprotective therapies .
Antioxidant Activity
5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide has demonstrated strong antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing and treating diseases associated with oxidative damage, such as cardiovascular diseases and certain cancers .
Immunomodulatory Effects
This compound has been found to modulate the immune system. It can enhance or suppress immune responses depending on the context, making it a potential candidate for treating autoimmune diseases and for use in immunotherapy .
特性
IUPAC Name |
3-amino-N-(2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-7-10(11(13)16-15-7)12(17)14-8-5-3-4-6-9(8)18-2/h3-6H,1-2H3,(H,14,17)(H3,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRLEFRRTDPIJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

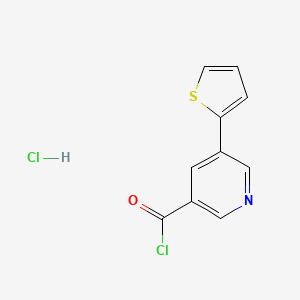
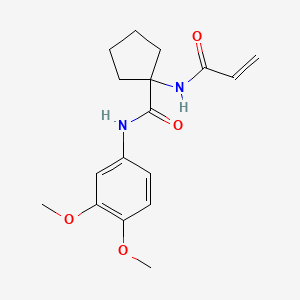

![(E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2659344.png)
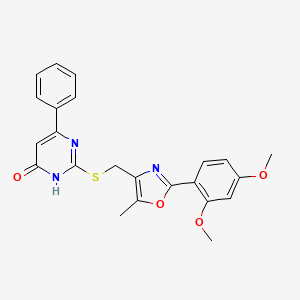
![N-(1-Cyano-1-cyclopropylethyl)-2-[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]acetamide](/img/structure/B2659347.png)
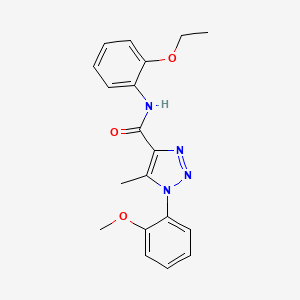
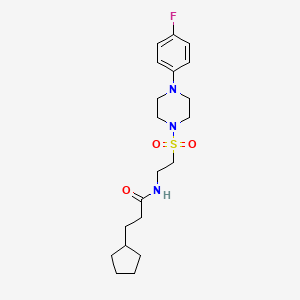

![N-(2-{[2-(dimethylamino)ethyl]thio}pyridin-3-yl)-4-ethylbenzamide](/img/structure/B2659352.png)
![(E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2659354.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2659355.png)
![3-(3-Chloro-1-benzothiophen-2-yl)-6-(morpholin-4-ylmethyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2659358.png)
